molecular formula C19H15F3N6O2 B2553595 1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole CAS No. 338395-55-4

1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole

Cat. No.: B2553595
CAS No.: 338395-55-4
M. Wt: 416.364
InChI Key: PJILWLHOLGILES-UHFFFAOYSA-N
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Description

1-Phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole is a synthetic compound belonging to the 1,2,4-triazole class This structure is characterized by the presence of two triazole rings, an aryl group, and a trifluoromethylphenoxy group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of this compound typically involves the nucleophilic substitution reactions and cyclization processes. One common route begins with the synthesis of the triazole core, followed by the introduction of the phenyl and trifluoromethylphenoxy groups. Reaction conditions often include the use of polar solvents like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO), catalysts such as copper(I) iodide, and strong bases like potassium carbonate.

Industrial Production Methods: In industrial settings, the synthesis is scaled up using optimized reaction conditions to enhance yield and purity. Advanced techniques like continuous flow chemistry and automation are employed to maintain consistent product quality. Purification is usually achieved through crystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

  • Oxidation: This compound can undergo oxidation reactions, often facilitated by reagents such as m-chloroperbenzoic acid (mCPBA).

  • Reduction: Reduction reactions can be carried out using hydrogenation techniques or reducing agents like sodium borohydride.

  • Substitution: The triazole rings can participate in electrophilic and nucleophilic substitution reactions, making it versatile for further functionalization.

Common Reagents and Conditions

  • Oxidation: mCPBA, oxygen in the presence of catalysts.

  • Reduction: Hydrogen gas with palladium on carbon (Pd/C), sodium borohydride.

  • Substitution: Halogenating agents, alkylating agents, various bases, and acids.

Major Products: The major products from these reactions depend on the substituents and conditions. For instance, oxidation might yield hydroxylated derivatives, while reduction could produce dehalogenated or deoxygenated compounds.

Scientific Research Applications

Chemistry

  • Synthesis of Derivatives:

Biology and Medicine

  • Antifungal Agents: Some derivatives have shown promising antifungal activity due to their ability to inhibit fungal cell wall synthesis.

  • Enzyme Inhibition: Research indicates that certain modifications can enhance the compound's ability to inhibit specific enzymes, making it a candidate for drug development.

Industry

  • Agriculture: Potential use as a fungicide due to its bioactivity.

  • Materials Science: Used in the development of new materials with enhanced chemical and physical properties.

Comparison with Similar Compounds

Unique Features: This compound's dual triazole structure combined with a trifluoromethylphenoxy group distinguishes it from other triazoles

Similar Compounds

  • Fluconazole: Another triazole with antifungal properties but different structural elements.

  • Itraconazole: Shares the triazole core but varies in side chains and biological activity.

The above overview provides a comprehensive look at 1-phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole, detailing its synthesis, reactions, applications, mechanism, and comparisons with related compounds

Biological Activity

1-Phenyl-3-[(5-{[3-(trifluoromethyl)phenoxy]methyl}-1H-1,2,4-triazol-3-yl)methoxy]-1H-1,2,4-triazole (CAS No. 338395-55-4) is a novel compound within the triazole family, recognized for its diverse biological activities. This article reviews its synthesis, structure-activity relationship (SAR), and biological efficacy, particularly focusing on antifungal properties.

Chemical Structure and Properties

The compound has the molecular formula C19H15F3N6O2C_{19}H_{15}F_{3}N_{6}O_{2} and a molecular weight of 416.36 g/mol. Its structure features a triazole ring, which is crucial for its biological activity. The trifluoromethyl group and phenoxy substituent are significant for enhancing its pharmacological properties.

Antifungal Activity

Recent studies have highlighted the potential of 1,2,4-triazole derivatives as antifungal agents. The compound under review exhibits notable antifungal activity against various pathogens including Candida albicans and Cryptococcus neoformans. The Minimum Inhibitory Concentration (MIC) values for these pathogens indicate that compounds with specific substitutions at the triazole ring show enhanced efficacy.

Table 1: Antifungal Activity of Triazole Derivatives

CompoundPathogenMIC (μg/mL)
Compound ACandida albicans0.0313
Compound BCryptococcus neoformans0.0156
1-Phenyl-3-[...]Aspergillus fumigatus0.25

The structure-activity relationship (SAR) indicates that the presence of halogen atoms, such as fluorine in the trifluoromethyl group, significantly enhances antifungal activity compared to derivatives lacking such substitutions .

The mechanism by which triazole compounds exert their antifungal effects typically involves the inhibition of ergosterol biosynthesis in fungal cell membranes. This disruption leads to increased membrane permeability and ultimately cell death. The specific interactions of the triazole moiety with fungal enzymes responsible for ergosterol synthesis are critical to understanding its efficacy .

Case Study 1: Efficacy Against Resistant Strains

A study evaluated the effectiveness of various triazole derivatives against fluconazole-resistant strains of Candida albicans. The results demonstrated that some derivatives exhibited superior antifungal activity compared to standard treatments, suggesting potential for clinical applications in resistant infections .

Case Study 2: In Vivo Studies

In vivo studies involving murine models have shown that administration of the compound significantly reduced fungal burden in infected tissues compared to controls. These findings support the potential therapeutic use of this compound in treating systemic fungal infections .

Properties

IUPAC Name

1-phenyl-3-[[3-[[3-(trifluoromethyl)phenoxy]methyl]-1H-1,2,4-triazol-5-yl]methoxy]-1,2,4-triazole
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H15F3N6O2/c20-19(21,22)13-5-4-8-15(9-13)29-10-16-24-17(26-25-16)11-30-18-23-12-28(27-18)14-6-2-1-3-7-14/h1-9,12H,10-11H2,(H,24,25,26)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PJILWLHOLGILES-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)N2C=NC(=N2)OCC3=NC(=NN3)COC4=CC=CC(=C4)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H15F3N6O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

416.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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